N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide
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Overview
Description
N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,2-a][1,2,4]triazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-acetylphenylhydrazine with 3,3-dimethylacryloyl chloride in the presence of a base can lead to the formation of the desired pyrazolo[1,2-a][1,2,4]triazine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes would need to be developed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives .
Scientific Research Applications
N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its anti-tubercular properties and potential use in developing new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis, thereby exerting its anti-tubercular effects . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: Another anti-tubercular agent with a similar core structure.
Isoniazid: A first-line anti-tubercular drug with a different mechanism of action.
Rifampicin: Another anti-tubercular drug that targets bacterial RNA synthesis.
Uniqueness
N-(4-acetylphenyl)-3-hydroxy-4,4-dimethyl-8-oxo-1-thioxo-1,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide is unique due to its specific structural features, which may confer distinct biological activities and potential advantages in drug development .
Properties
Molecular Formula |
C17H18N4O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carboxamide |
InChI |
InChI=1S/C17H18N4O4S/c1-9(22)10-4-6-11(7-5-10)18-14(24)12-8-13(23)20-16(26)19-15(25)17(2,3)21(12)20/h4-7,12H,8H2,1-3H3,(H,18,24)(H,19,25,26) |
InChI Key |
DMCWMAUYQHPOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C |
Origin of Product |
United States |
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